molecular formula C10H18O6 B12404554 Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside

Cat. No.: B12404554
M. Wt: 234.25 g/mol
InChI Key: ZJDDMUGVQOEJGM-SPDVFEMOSA-N
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Description

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is a purine nucleoside analog. Purine nucleoside analogs are known for their broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound has been studied for its potential in inhibiting DNA synthesis and inducing apoptosis, making it a valuable tool in cancer research .

Preparation Methods

The synthesis of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside typically involves the protection of D-ribose followed by selective functionalization. One common method involves the reaction of D-ribose with acetone in the presence of an acid catalyst to form the isopropylidene derivative. This intermediate is then methylated and hydroxymethylated to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside involves its incorporation into DNA, where it inhibits DNA synthesis. This inhibition leads to the induction of apoptosis in cancer cells. The compound targets specific enzymes involved in DNA replication, thereby disrupting the cell cycle and leading to cell death .

Comparison with Similar Compounds

Methyl 4-C-hydroxymethyl-2,3-O-isopropylidene-beta-D-ribofuranoside is unique due to its specific structure and functional groups, which confer its antitumor properties. Similar compounds include other purine nucleoside analogs such as:

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

[(3aR,6R)-4-(hydroxymethyl)-6-methoxy-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-yl]methanol

InChI

InChI=1S/C10H18O6/c1-9(2)14-6-7(15-9)10(4-11,5-12)16-8(6)13-3/h6-8,11-12H,4-5H2,1-3H3/t6?,7-,8-/m1/s1

InChI Key

ZJDDMUGVQOEJGM-SPDVFEMOSA-N

Isomeric SMILES

CC1(O[C@@H]2C(O1)[C@@H](OC2(CO)CO)OC)C

Canonical SMILES

CC1(OC2C(O1)C(OC2OC)(CO)CO)C

Origin of Product

United States

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